(Cyano(hydroxy)methyl)phosphonic acid
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Overview
Description
(Cyano(hydroxy)methyl)phosphonic acid is a natural product found in Streptomyces regensis with data available.
Scientific Research Applications
Natural Product Synthesis
(Cyano(hydroxy)methyl)phosphonic acid was discovered in Streptomyces regensis, a potential phosphonic acid producer. This finding underpins future research into metabolic pathways leading to this unusual natural product (Cioni et al., 2014).
Biosynthesis and Structural Analysis
Research on the absolute configuration of hydroxynitrilaphos, a compound related to (cyano(hydroxy)methyl)phosphonic acid, sheds light on biosynthetic pathways and structural characteristics of such compounds (Pallitsch et al., 2017).
Functional Group Applications
The phosphonic acid functional group, to which (cyano(hydroxy)methyl)phosphonic acid belongs, finds use in a variety of domains, including drug development, bone targeting, and material science (Sevrain et al., 2017).
Enzymology and Medicine
Studies on carbonyl diphosphonic acid, related to (cyano(hydroxy)methyl)phosphonic acid, highlight its role in enzymology and potential medical applications (Khomich et al., 2017).
Sensor Technology
The organization and molecular order in self-assembled monolayers of organophosphonic acids, including (cyano(hydroxy)methyl)phosphonic acid, are crucial in sensor applications (Dubey et al., 2010).
Polymer Science
In polymer science, research demonstrates the synthesis of compounds related to (cyano(hydroxy)methyl)phosphonic acid, underscoring the role of phosphonic acid groups in polymer modification (Egorov et al., 2011).
Chemical Reactions and Syntheses
Research on the coupling reactions involving beta-hydroxy phosphonates, closely related to (cyano(hydroxy)methyl)phosphonic acid, reveals insights into chemical synthesis processes (Reichwein et al., 2003).
Biomedical Research
Studies on the synthesis of 5'-hydroxy-5'-phosphonate derivatives of cytidine and cytosine arabinoside, related to (cyano(hydroxy)methyl)phosphonic acid, have implications in biomedical research, particularly in enzymology and cell toxicity studies (Chen et al., 2002).
Environmental and Prebiotic Research
Research into phosphonic acids, including (cyano(hydroxy)methyl)phosphonic acid, discusses their potential role in prebiotic chemistry and environmental processes (de Graaf et al., 1997).
properties
Molecular Formula |
C2H4NO4P |
---|---|
Molecular Weight |
137.03 g/mol |
IUPAC Name |
[cyano(hydroxy)methyl]phosphonic acid |
InChI |
InChI=1S/C2H4NO4P/c3-1-2(4)8(5,6)7/h2,4H,(H2,5,6,7) |
InChI Key |
AJOBTOBDRQHEBJ-UHFFFAOYSA-N |
SMILES |
C(#N)C(O)P(=O)(O)O |
Canonical SMILES |
C(#N)C(O)P(=O)(O)O |
synonyms |
(cyano(hydroxy)methyl)phosphonic acid cyanohydrin phosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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